![molecular formula C17H11ClF2N2 B14340477 Pyrimidine, 5-[(2-chlorophenyl)fluoro(4-fluorophenyl)methyl]- CAS No. 93787-98-5](/img/structure/B14340477.png)
Pyrimidine, 5-[(2-chlorophenyl)fluoro(4-fluorophenyl)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidine, 5-[(2-chlorophenyl)fluoro(4-fluorophenyl)methyl]- is a derivative of pyrimidine, a six-membered unsaturated ring compound composed of carbon and nitrogen atoms. Pyrimidine and its derivatives are of significant interest due to their diverse biological potential and wide range of applications in drug discovery, organic synthesis, and theoretical development of heterocyclic chemistry .
準備方法
The synthesis of pyrimidine derivatives often involves multi-step reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and the stability of the organoboron reagents used . Another method involves the ZnCl₂-catalyzed three-component coupling reaction, which allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .
化学反応の分析
Pyrimidine derivatives undergo various types of chemical reactions, including:
Oxidation: Pyrimidine derivatives can be oxidized to form pyrimidine N-oxides.
Reduction: Reduction reactions can convert pyrimidine derivatives into dihydropyrimidines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the pyrimidine ring are replaced by other functional groups.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing or reducing agents such as hydrogen peroxide or sodium borohydride. Major products formed from these reactions include various substituted pyrimidines with potential biological activities .
科学的研究の応用
Pyrimidine derivatives have a wide range of scientific research applications:
作用機序
The mechanism of action of pyrimidine derivatives involves their interaction with specific molecular targets and pathways. For example, some pyrimidine derivatives act as calcium channel blockers, while others inhibit enzymes such as dihydrofolate reductase (DHFR) or kinases involved in cell signaling pathways . These interactions lead to various therapeutic effects, such as reducing blood pressure, inhibiting cancer cell growth, or preventing microbial infections .
類似化合物との比較
Pyrimidine derivatives can be compared with other heterocyclic compounds such as indole and quinoline derivatives. While indole derivatives are known for their antiviral, anti-inflammatory, and anticancer activities , quinoline derivatives are recognized for their antimalarial and anticancer properties . Pyrimidine derivatives are unique due to their wide range of biological activities and their role as building blocks in nucleic acids, which is not a characteristic of indole or quinoline derivatives .
Similar compounds include:
Indole derivatives: Known for their diverse biological activities.
Quinoline derivatives: Recognized for their antimalarial and anticancer properties.
Thienopyrimidine derivatives: Noted for their anticancer activities.
特性
CAS番号 |
93787-98-5 |
|---|---|
分子式 |
C17H11ClF2N2 |
分子量 |
316.7 g/mol |
IUPAC名 |
5-[(2-chlorophenyl)-fluoro-(4-fluorophenyl)methyl]pyrimidine |
InChI |
InChI=1S/C17H11ClF2N2/c18-16-4-2-1-3-15(16)17(20,13-9-21-11-22-10-13)12-5-7-14(19)8-6-12/h1-11H |
InChIキー |
CDSRNQCFNULNQW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)F)(C3=CN=CN=C3)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


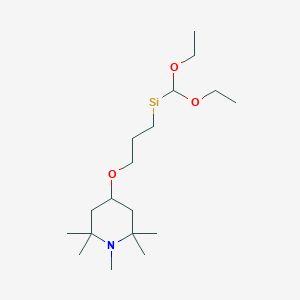
![furan-2-ylmethyl-[3-(2-methoxyphenyl)propyl]azanium;chloride](/img/structure/B14340412.png)
![3-Fluoro-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}prop-2-enoic acid](/img/structure/B14340420.png)
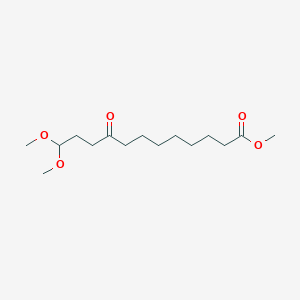
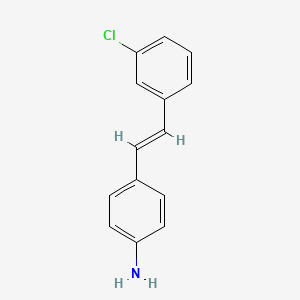
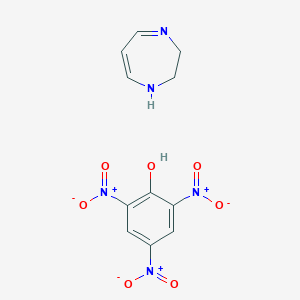
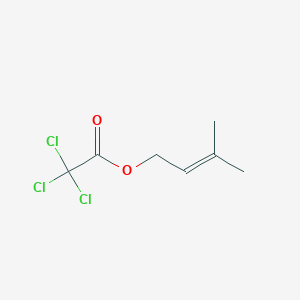
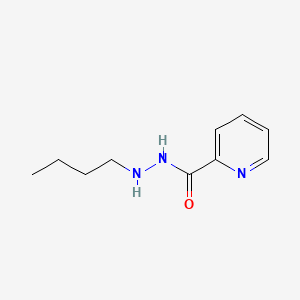
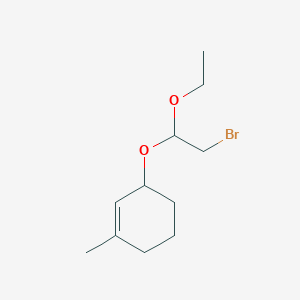

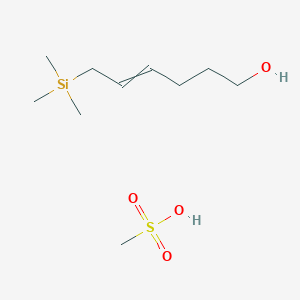
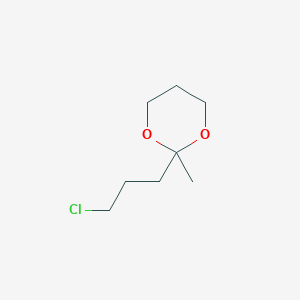
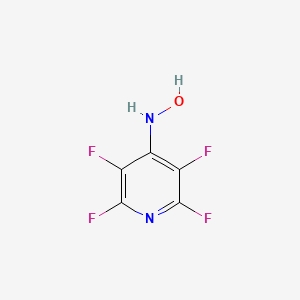
![1-Phenazinecarboxamide, N-[2-(dimethylamino)ethyl]-6-methyl-](/img/structure/B14340511.png)
